![molecular formula C11H14N2O2 B1623068 2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]- CAS No. 88877-00-3](/img/structure/B1623068.png)

2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-

Overview

Description

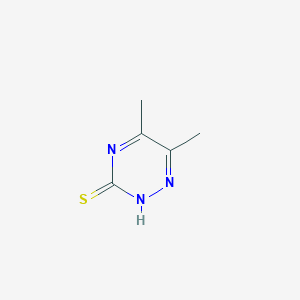

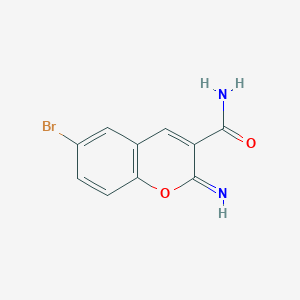

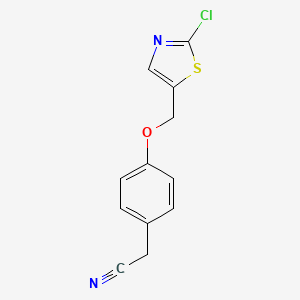

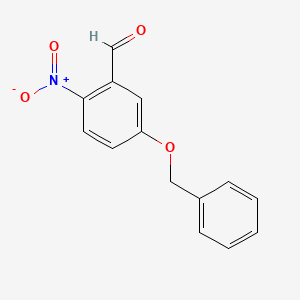

The compound “2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-” is a type of pyridinone, which is a class of compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, bonded to a ketone . The specific structure and properties of this compound can vary based on the presence and position of various substituents .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of “2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-” is characterized by the presence of a pyridinone ring with various substituents. The exact structure can be determined using spectroscopic techniques such as NMR .Chemical Reactions Analysis

The compound can undergo various chemical reactions, depending on the conditions and reagents used. For example, rearrangements of similar compounds in the presence of N-nucleophiles, such as ammonia, hydrazine, and hydroxylamine, into 1-aminopyridine, pyrano [2,3-b]-pyridine, and isoxazole derivatives have been reported .Physical and Chemical Properties Analysis

The physical and chemical properties of “2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-” can be determined using various analytical techniques. For instance, the compound “(E)-5-Acetyl-3-bromo-6-(2-(dimethylamino)vinyl)pyridin-2(1H)-one” has a molecular weight of 285.14 and a storage temperature of 28 C .Scientific Research Applications

Chemical Rearrangements and Derivative Synthesis

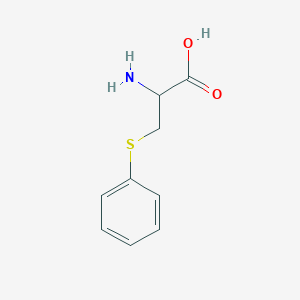

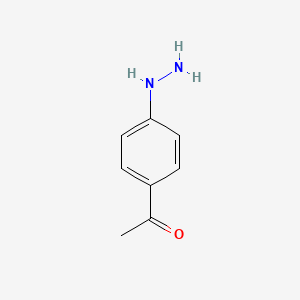

Rearrangements of related pyridinone compounds have been explored for the synthesis of various heterocyclic derivatives, including 1-aminopyridine, pyrano[2,3-b]pyridine, and isoxazole derivatives. These processes involve reactions with N-nucleophiles like ammonia, hydrazine, and hydroxylamine. Additionally, the substitution reactions of these compounds with C-nucleophiles have been described, leading to the formation of compounds with potential applications in further chemical synthesis and modification (Strah, Svete, & Stanovnik, 1996).

Crystal Engineering and Supramolecular Assemblies

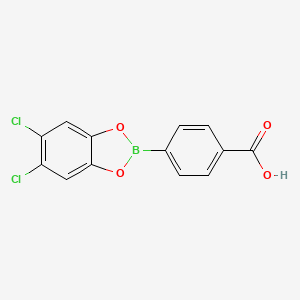

In the realm of crystal engineering, the interactions between aza donor molecules and carboxylic acids have led to the formation of supramolecular assemblies. Studies on these assemblies have revealed insights into host-guest systems and the construction of molecular tapes and sheet structures, which are crucial for understanding molecular packing and designing new materials (Arora & Pedireddi, 2003).

Synthesis of Heterocyclic Systems

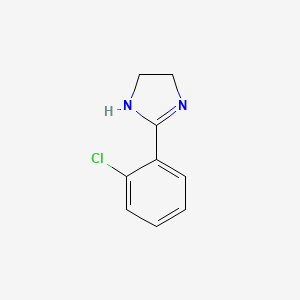

The synthesis of heterocyclic systems using compounds related to "2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-" has been extensively studied. For instance, the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic systems highlights the versatility of these compounds as precursors in the synthesis of complex heterocyclic structures, which could have implications in pharmaceuticals and materials science (Selič, Grdadolnik, & Stanovnik, 1997).

Electro-Optic Materials Development

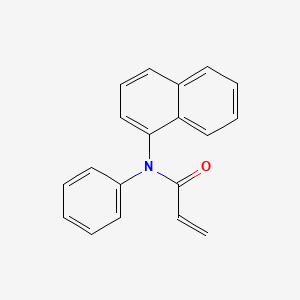

The development of electro-optic materials has also been a significant area of research. Pyrrole-based donor-acceptor chromophores have been synthesized and studied for their nonlinear optical/electro-optic properties. Such materials are promising for applications in optical switching and modulation technologies (Facchetti et al., 2003).

Antioxidant and Antiulcer Compounds Synthesis

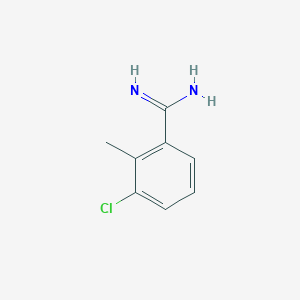

Research into the synthesis of novel compounds with potential antioxidant and antiulcer activities has leveraged the chemistry of pyridinone derivatives. The synthesis of novel 5,7-dimethyl-3H-thiazolo[4,5-b]pyridines and their evaluation for antioxidant activity is one example of how these compounds contribute to the discovery of new therapeutic agents (Chaban et al., 2013).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-acetyl-6-[2-(dimethylamino)ethenyl]-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-8(14)9-4-5-11(15)12-10(9)6-7-13(2)3/h4-7H,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJCJGRJHJFVGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(NC(=O)C=C1)C=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395714 | |

| Record name | 2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88877-00-3 | |

| Record name | 2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1622992.png)

![6-(Methylsulfonyl)benzo[d]thiazole](/img/structure/B1622996.png)

![2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid](/img/structure/B1622998.png)

![2-chloro-N-[1-(2-chlorophenyl)ethyl]acetamide](/img/structure/B1623000.png)